Cas no 22582-52-1 (1-(2-methyl-1H-indol-3-yl)ethan-1-one)

1-(2-Methyl-1H-indol-3-yl)ethan-1-one is a substituted indole derivative with a methyl group at the 2-position and an acetyl group at the 3-position of the indole ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and fine chemicals. Its structural features make it valuable for further functionalization, enabling the development of more complex heterocyclic compounds. The presence of both the indole core and the acetyl group allows for diverse reactivity, including condensation, alkylation, and cyclization reactions. It is commonly utilized in research settings for the synthesis of biologically active molecules, offering a stable and well-characterized starting material.
1-(2-methyl-1H-indol-3-yl)ethan-1-one structure
22582-52-1 structure
Product Name:1-(2-methyl-1H-indol-3-yl)ethan-1-one
CAS No:22582-52-1
MF:C11H11NO
MW:173.211142778397
CID:288531
Update Time:2025-11-02

1-(2-methyl-1H-indol-3-yl)ethan-1-one Chemical and Physical Properties

Names and Identifiers

    • Ethanone,1-(2-methyl-1H-indol-3-yl)-
    • 1-(2-methyl-1H-indol-3-yl)ethanone
    • 3-ACETYL-2-METHYLINDOLE
    • 1-(2-methyl-indol-3-yl)-ethanone
    • 2-methyl-3-acetyl-1H-indole
    • 2-methyl-3-acetylindole
    • AC1L63Q6
    • AC1Q1JEE
    • AC1Q5GDB
    • F1443-1081
    • Methyl 2-methyl-3-indolyl ketone
    • NSC143235
    • SureCN5705595
    • 1-(2-methyl-1H-indol-3-yl)ethan-1-one
    • Inchi: 1S/C11H11NO/c1-7-11(8(2)13)9-5-3-4-6-10(9)12-7/h3-6,12H,1-2H3
    • InChI Key: VFPVFOXCCXHMCF-UHFFFAOYSA-N
    • SMILES: O=C(C)C1=C(C)NC2C=CC=CC1=2

Computed Properties

  • Exact Mass: 173.08413

Experimental Properties

  • PSA: 32.86
  • LogP: 2.67890

1-(2-methyl-1H-indol-3-yl)ethan-1-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
M642970-25mg
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$ 50.00 2022-06-02
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$ 70.00 2022-06-02
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$ 275.00 2022-06-02
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A2B Chem LLC
AD23218-100mg
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A2B Chem LLC
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A2B Chem LLC
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Additional information on 1-(2-methyl-1H-indol-3-yl)ethan-1-one

Comprehensive Guide to 1-(2-methyl-1H-indol-3-yl)ethan-1-one (CAS No. 22582-52-1): Properties, Applications, and Market Insights

1-(2-methyl-1H-indol-3-yl)ethan-1-one (CAS No. 22582-52-1) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This indole derivative is characterized by its unique molecular structure, which combines a methyl-substituted indole ring with an acetyl functional group. The compound's CAS number 22582-52-1 serves as its unique identifier in chemical databases, ensuring precise identification across global research and industrial applications.

The growing interest in 1-(2-methyl-1H-indol-3-yl)ethan-1-one stems from its potential as a building block in the synthesis of more complex molecules. Researchers particularly value its 2-methylindole-3-yl ketone structure, which offers versatile reactivity patterns. Recent studies have explored its role in developing novel therapeutic agents, especially in neurological and metabolic disorder research, aligning with current trends in precision medicine and targeted drug development.

From a chemical perspective, 1-(2-methyl-1H-indol-3-yl)ethanone demonstrates interesting physical properties that make it valuable for various applications. The compound typically appears as a crystalline solid with moderate solubility in common organic solvents. Its molecular weight of 173.21 g/mol and specific structural features contribute to its utility in organic synthesis. The presence of both electron-rich indole and carbonyl groups creates unique electronic properties that researchers can exploit in designing new materials and bioactive compounds.

The application spectrum of CAS 22582-52-1 continues to expand in pharmaceutical research. Scientists are investigating its potential as a key intermediate in the synthesis of compounds targeting serotonin receptors, reflecting the current focus on neuromodulation therapies. Additionally, its derivatives show promise in agricultural chemistry, particularly in developing plant growth regulators and eco-friendly pesticides, addressing the growing demand for sustainable agrochemicals.

Market analysis reveals increasing demand for 1-(2-methylindol-3-yl)ethanone, driven by expanding research in medicinal chemistry and material science. The compound's price per gram varies depending on purity and supplier, with custom synthesis services becoming more prevalent to meet specialized research needs. Current trends show particular interest from biotech startups and academic research institutions focusing on drug discovery platforms and high-throughput screening applications.

Quality control for 1-(2-methyl-1H-indol-3-yl)ethan-1-one typically involves advanced analytical techniques. HPLC analysis ensures purity levels suitable for research applications, while NMR spectroscopy confirms structural integrity. Suppliers often provide certificates of analysis detailing specifications like melting point, solubility characteristics, and chromatographic purity, which are critical for researchers requiring consistent quality in their experiments.

Storage and handling recommendations for 22582-52-1 follow standard laboratory protocols for organic compounds. The material should be kept in tightly sealed containers under ambient conditions, protected from light and moisture to maintain stability. While not classified as hazardous under normal conditions, proper laboratory safety practices should always be observed when working with this chemical, including the use of appropriate personal protective equipment.

Recent scientific publications have highlighted novel synthetic routes to 1-(2-methyl-1H-indol-3-yl)ethan-1-one, optimizing yields and reducing environmental impact. These advancements align with the green chemistry movement and address common search queries about eco-friendly synthesis methods. Researchers have developed catalytic processes that minimize waste generation while maintaining high selectivity, reflecting the industry's shift toward sustainable chemical production.

The future outlook for CAS No. 22582-52-1 appears promising, with potential applications emerging in material science and optoelectronics. Its aromatic structure and electron-rich character make it a candidate for developing organic semiconductors and photovoltaic materials, areas experiencing rapid growth due to renewable energy initiatives. This positions 1-(2-methylindol-3-yl)ethanone at the intersection of multiple cutting-edge research fields.

For researchers sourcing 1-(2-methyl-1H-indol-3-yl)ethan-1-one, it's crucial to verify supplier credentials and product specifications. Many laboratories require GMP-grade materials for pharmaceutical applications, while others may prioritize cost-effective options for preliminary studies. The market offers various packaging options from milligram quantities for initial screening to kilogram scales for process development, catering to diverse research needs across the chemical and life sciences spectrum.

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